2-(Dimethylphenylsilyl)benzyl alcohol
Overview
Description
2-(Dimethylphenylsilyl)benzyl alcohol is an organic chemical compound with the molecular formula C15H18OSi and a molecular weight of 242.39 g/mol. It is a white to pale yellow crystalline solid . This compound is notable for its applications in various fields of research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
Benzyl alcohol, a related compound, is known to act as an antiparasitic agent used for the topical treatment of head lice infestation .
Mode of Action
Benzyl alcohol, a structurally similar compound, inhibits lice from closing their respiratory spiracles, allowing the vehicle to obstruct the spiracles and causing the lice to asphyxiate .
Biochemical Pathways
Benzyl alcohol, a related compound, is known to affect the respiratory system of lice . Additionally, the enzyme BPBT (benzyl alcohol/phenylethanol benzoyltransferase) plays a crucial role in promoting the synthesis of benzyl benzoate along with phenethyl benzoate .
Result of Action
Benzyl alcohol, a related compound, is known to cause asphyxiation in lice by obstructing their respiratory spiracles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylphenylsilyl)benzyl alcohol can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with dimethylphenylchlorosilane in the presence of a base . The reaction typically proceeds under mild conditions, and the product can be purified through standard crystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is then purified using techniques such as distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylphenylsilyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Various alcohol derivatives.
Substitution: Different substituted benzyl derivatives.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler alcohol with a similar structure but without the silyl group.
Dimethylphenylsilanol: Contains a silyl group but lacks the benzyl alcohol moiety.
Phenyltrimethylsilane: Another silyl compound with different substituents.
Uniqueness
2-(Dimethylphenylsilyl)benzyl alcohol is unique due to the presence of both a silyl group and a benzyl alcohol moiety. This combination imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
[2-[dimethyl(phenyl)silyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OSi/c1-17(2,14-9-4-3-5-10-14)15-11-7-6-8-13(15)12-16/h3-11,16H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEGNBYRNRXTOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475298 | |
Record name | {2-[Dimethyl(phenyl)silyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853955-69-8 | |
Record name | {2-[Dimethyl(phenyl)silyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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